molecular formula C15H13N3O2 B6057879 (6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B6057879
M. Wt: 267.28 g/mol
InChI Key: DVALOKTWCPNHBY-ZRDIBKRKSA-N
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Description

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a hydroxyethylidene group, a methyl group, and a phenyl group attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

The synthesis of (6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors or batch reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

    Addition: Addition reactions can occur at the double bonds present in the compound, leading to the formation of addition products.

Scientific Research Applications

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, which make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6E)-6-(1-hydroxyethylidene)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(10(2)19)15(20)18(14)17-9/h3-8,19H,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVALOKTWCPNHBY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=CC(=C(C)O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C/C(=C(/C)\O)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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